molecular formula C62H115NO24 B575761 (2R)-5-hydroxy-1,2-dimethyl-4-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R, 17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-pentadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3R,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]ox an-2-yl]dotriacont-2-enoyl]-2H-pyrrol-3-one CAS No. 179729-59-0

(2R)-5-hydroxy-1,2-dimethyl-4-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R, 17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-pentadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3R,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]ox an-2-yl]dotriacont-2-enoyl]-2H-pyrrol-3-one

Cat. No.: B575761
CAS No.: 179729-59-0
M. Wt: 1258.6 g/mol
InChI Key: VAQYWUJSXJULKR-PYCYGREASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aflastatin A (CAS 179729-59-0) is a specialized secondary metabolite isolated from the mycelia of Streptomyces sp. . This complex natural product features a novel skeleton consisting of a tetramic acid derivative with a highly oxygenated long alkyl chain . Its primary and most valued research application is as a potent and specific inhibitor of aflatoxin production by aflatoxigenic fungi such as Aspergillus parasiticus . Notably, it achieves this inhibition at very low concentrations (0.5 µg/ml) without significantly affecting the mycelial growth of the fungus, indicating that its action is targeted at the biosynthetic pathway rather than being generally fungicidal . Key Chemical Properties: • Molecular Formula: C 62 H 115 NO 24 • Molecular Weight: 1258.57 g/mol • Form: Powder • Solubility: Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone Mechanism of Action & Research Value: Research indicates that Aflastatin A inhibits a very early step in the aflatoxin biosynthetic pathway, prior to the formation of the first intermediate, norsolorinic acid . This action is mediated through the significant suppression of the transcription of key aflatoxin biosynthetic genes (e.g., pksA, ver-1, omtA ) and their regulatory gene aflR . Additionally, Aflastatin A influences the fungal host's glucose metabolism, elevating glucose consumption and ethanol accumulation while repressing genes involved in ethanol utilization . Beyond its primary use, Aflastatin A also demonstrates inhibitory activity against an early step in melanin production and exhibits antimicrobial activity against select bacteria, yeasts, and fungi, as well as antitumor properties . Its unique mechanism makes it an invaluable tool for studying fungal secondary metabolism and aflatoxin regulation. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

179729-59-0

Molecular Formula

C62H115NO24

Molecular Weight

1258.6 g/mol

IUPAC Name

(3Z,5R)-3-[(E,4S,6R,8R,9R,10S,11R,12R,13R,14S,15R,17S,18S,19R,20S,21R,23R,25S,27S,28S,29R,30R,31S)-1,8,9,11,13,15,17,19,21,23,25,27,28,29,30,31-hexadecahydroxy-2,4,6,10,12,14,18,20-octamethyl-32-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxyundecyl]oxan-2-yl]dotriacont-2-enylidene]-1,5-dimethylpyrrolidine-2,4-dione

InChI

InChI=1S/C62H115NO24/c1-12-13-14-15-16-17-18-19-38(64)28-62(86)60(84)59(83)57(81)47(87-62)27-46(72)56(80)58(82)55(79)45(71)25-40(66)23-39(65)24-41(67)32(5)50(74)33(6)42(68)26-43(69)34(7)51(75)35(8)52(76)36(9)53(77)44(70)22-30(3)20-29(2)21-31(4)49(73)48-54(78)37(10)63(11)61(48)85/h21,29-30,32-47,50-53,55-60,64-77,79-84,86H,12-20,22-28H2,1-11H3/b31-21+,49-48-/t29-,30+,32-,33-,34-,35+,36-,37+,38+,39+,40-,41+,42-,43+,44+,45-,46-,47+,50+,51+,52+,53+,55-,56+,57+,58+,59-,60-,62-/m0/s1

InChI Key

VAQYWUJSXJULKR-PYCYGREASA-N

Synonyms

(2R)-5-hydroxy-1,2-dimethyl-4-[(E,4S,6R,8S,9S,10S,11R,12R,13R,14S,15R, 17S,18S,19R,20S,21R,23R,25S,27S,28R,29S,30S,31R)-8,9,11,13,15,17,19,21 ,23,25,27,28,29,30,31-pentadecahydroxy-2,4,6,10,12,14,18,20-octamethyl -32-[(2R,3R,4S,5S,6S)-3,4,5,6-tetrahy

Origin of Product

United States

Preparation Methods

Microbial Production via Streptomyces sp. MRI142

Aflastatin A is naturally produced by Streptomyces sp. MRI142, isolated from soil samples. The fermentation process involves a production medium containing glucose (3%), soybean meal (1.5%), K2_2HPO4_4 (0.08%), MgSO47_4\cdot7H2_2O (0.02%), and CaCO3_3 (0.4%) at pH 7.2, incubated at 27°C for six days. Aflatoxin inhibition activity peaks at 0.5 µg/mL, with no adverse effects on fungal biomass at this concentration.

Table 1: Fermentation Medium Composition for Aflastatin A Production

ComponentConcentration (%)
Glucose3.0
Soybean meal1.5
K2_2HPO4_40.08
MgSO47_4\cdot7H2_2O0.02
CaCO3_30.4

Biosynthetic Pathway Elucidation

Feeding experiments with 13C^{13}\text{C}-labeled acetate and propionate revealed that aflastatin A’s polyketide chain is assembled via a non-canonical pathway. Unlike typical polyketides, hydroxyl groups in its alkyl side chain occupy unexpected positions, suggesting post-polyketide synthase modifications. For example, 13C^{13}\text{C}-labeled acetate incorporation at C-15, C-17, and C-19 indicated a deviation from standard acetate elongation patterns.

Synthetic Chemistry Approaches to Aflastatin A

Total Synthesis Strategy

The total synthesis of aflastatin A, achieved in 2022, involved a convergent approach with three diastereoselective fragment couplings. Key steps included:

  • C15–C16 Felkin-Selective Mukaiyama Aldol Reaction : A trityl-catalyzed aldol reaction between fragments A and B established the C15–C16 bond with >20:1 diastereoselectivity.

  • C26–C27 Chelate-Controlled Aldol Reaction : Magnesium-mediated enolization enabled anti-Felkin selectivity (dr = 10:1) for the C26–C27 bond.

  • C35–C36 Boron-Mediated Aldol Reaction : A Zimmerman-Traxler transition state governed the stereochemistry at C35–C36 (dr = 15:1).

Degradation Studies for Structural Validation

Controlled degradation of aflastatin A with NaIO4_4 and NaBH4_4 yielded the C3–C48 fragment, which was acetylated and purified via Sephadex LH-20 chromatography. Discrepancies in the 1H^{1}\text{H} NMR data of synthetic vs. natural lactol derivatives led to the discovery that the originally reported lactol structure corresponded to its trideuteriomethyl ether (R=CD3R = \text{CD}_3).

Downstream Processing and Purification

Extraction and Preliminary Purification

Crude aflastatin A was extracted using n-butanol, washed with NaHCO3_3 (0.5%), and concentrated to yield a brown oil. Precipitation with tetrahydrofuran removed hydrophobic impurities, followed by chloroform-methanol (2:1) partitioning to isolate the active compound.

High-Performance Liquid Chromatography (HPLC)

Final purification employed a C18 column with methanol–0.5% diethylamine (65:35) at 5 mL/min, achieving >98% purity. Poor solubility in the mobile phase necessitated multiple chromatographic runs, yielding 17 mg of aflastatin A from 20 mg of crude material.

Table 2: HPLC Purification Parameters for Aflastatin A

ColumnMobile PhaseFlow RatePurity Achieved
Capcell Pak C18 AG120MeOH–0.5% Et2_2NH (65:35)5 mL/min>98%

Structural Revisions Informed by Synthetic Data

Synthetic efforts corrected six stereochemical misassignments (C8, C9, C28–C31) in the original structure. Comparative 13C^{13}\text{C} NMR analysis revealed that the natural C3–C48 lactol was erroneously assigned due to deuteration artifacts during isolation. The revised structure was confirmed via X-ray crystallography of a synthetic intermediate .

Scientific Research Applications

Antimicrobial Properties

In addition to its role in inhibiting aflatoxin production, aflastatin A exhibits broad-spectrum antimicrobial activity. Studies have shown that it is effective against various bacteria, yeasts, and fungi. For instance, it has been reported to suppress the growth of certain pathogenic fungi while maintaining a low impact on beneficial microbial populations . This property positions aflastatin A as a potential candidate for agricultural applications where fungal contamination poses risks to crops.

Inhibition of Aflatoxin Production

Aflastatin A was isolated from Streptomyces sp. and demonstrated complete inhibition of aflatoxin production in liquid cultures at concentrations as low as 0.5 µg/ml. The compound's effectiveness was confirmed through various experimental setups that assessed its impact on both fungal growth and toxin production .

Melanin Biosynthesis Inhibition

Research has also explored the effects of aflastatin A on melanin biosynthesis in Colletotrichum lagenarium. It was found that low concentrations of aflastatin A could nearly completely inhibit melanin production by interfering with the expression of genes responsible for melanin biosynthesis . This finding suggests potential applications in controlling fungal pathogens that rely on melanin for virulence.

Comparative Data Table

The following table summarizes key findings from studies investigating the applications of aflastatin A:

Study Organism Effect Concentration Key Findings
Kondo et al., 2001Aspergillus parasiticusInhibition of aflatoxin production0.25 µg/mlReduced transcription of aflatoxin biosynthetic genes
Ono et al., 1997Aspergillus parasiticusComplete inhibition of toxin production0.5 µg/mlNo significant impact on fungal growth
Yoshinari et al., 2010Colletotrichum lagenariumInhibition of melanin biosynthesis0.5 µg/mlImpaired expression of melanin biosynthetic genes

Comparison with Similar Compounds

Dioctatin A

  • Source : Isolated from Streptomyces spp. .
  • Mechanism : Inhibits G-protein signaling, downregulating AF biosynthetic genes (pksA, ver1, omtA) and the regulatory gene aflR .
  • Activity : Suppresses AF production at 0.5 µg/mL (comparable to Aflastatin A) but also inhibits asexual sporulation in A. nidulans by reducing brlA expression .

Blasticidin A (BcA) and Blasticidin S (BcS)

  • Source : Produced by Streptomyces griseochromogenes .
  • Mechanism : Inhibit protein synthesis by reducing ribosomal protein abundance, leading to downregulation of AF biosynthetic enzymes .
  • Activity :
    • Blasticidin A: IC₅₀ = 0.25 µM (AFB₁) and 1.6 µM (AFG₁), demonstrating higher potency than Aflastatin A (IC₅₀ = 0.07–0.04 µM) .
    • Blasticidin S: Less potent (IC₅₀ = 28 µM) .
  • Selectivity : BcA inhibits AF production at low concentrations but suppresses fungal growth at higher doses, unlike Aflastatin A .

Fengycin and Surfactin

  • Source : Lipopeptides from Bacillus subtilis .
  • Mechanism : Bind to AFB₁ via surfactant activity, reducing toxin contamination in food .
  • Activity : Effective in inhibiting AFB₁ production in stored grains but require higher concentrations (µg/mL range) compared to Aflastatin A .

Data Table: Comparative Analysis of Aflastatin A and Analogues

Compound Source Target Mechanism Effective Concentration/IC₅₀ Growth Inhibition? Key References
Aflastatin A Streptomyces MRI142 AF biosynthesis Downregulates aflR, carbon metabolism 0.5 µg/mL; IC₅₀ = 0.07–0.04 µM No
Dioctatin A Streptomyces spp. G-protein signaling Suppresses pksA, ver1, omtA 0.5 µg/mL No
Blasticidin A S. griseochromogenes Protein synthesis Reduces ribosomal proteins IC₅₀ = 0.25–1.6 µM At high doses
Fengycin Bacillus subtilis AFB₁ binding Surfactant-mediated toxin binding µg/mL range No

Key Research Findings

Selectivity Advantage : Aflastatin A and Dioctatin A suppress AF production without affecting fungal growth, reducing the risk of resistance .

Mechanistic Diversity : While Aflastatin A targets transcriptional regulation, Blasticidins inhibit protein synthesis, offering multiple pathways for AF control .

Synthetic Feasibility : Aflastatin A’s complex structure has been partially synthesized, enabling structure-activity studies .

Biological Activity

Aflastatin A is a naturally occurring compound produced by the actinobacterium Streptomyces sp., known primarily for its potent inhibitory effects on aflatoxin production in various fungi, particularly Aspergillus parasiticus. This article will explore the biological activity of Aflastatin A, including its mechanisms of action, effects on fungal metabolism, and potential applications in food safety and agriculture.

Chemical Structure and Properties

Aflastatin A has a complex molecular structure with the formula C62H115NO24C_{62}H_{115}NO_{24} and features a unique tetramic acid skeleton. Its structural characteristics contribute to its biological activity, particularly its ability to inhibit aflatoxin biosynthesis.

The primary biological activity of Aflastatin A is its ability to inhibit aflatoxin production. Key findings regarding its mechanism include:

  • Inhibition of Aflatoxin Biosynthesis : Aflastatin A inhibits the production of norsolorinic acid, an early precursor in the aflatoxin biosynthetic pathway. This inhibition occurs at concentrations as low as 0.25 µg/ml, significantly affecting the transcription of genes involved in aflatoxin synthesis, such as pksA, ver-1, and omtA .
  • Impact on Fungal Metabolism : The presence of Aflastatin A has been shown to elevate glucose consumption and ethanol accumulation in Aspergillus parasiticus, indicating a shift in metabolic pathways. This suggests that Aflastatin A may influence not only aflatoxin biosynthesis but also general metabolic processes within the fungus .

Antimicrobial Activity

In addition to its effects on aflatoxin production, Aflastatin A exhibits broad-spectrum antimicrobial activity:

  • Against Fungi and Bacteria : Studies have demonstrated that Aflastatin A can inhibit the growth of various fungi, yeasts, and some bacteria, making it a potential candidate for use in agricultural settings to control fungal pathogens .

Case Studies and Research Findings

Several studies underscore the effectiveness of Aflastatin A in different contexts:

Study ReferenceFindings
Complete inhibition of aflatoxin production at 0.5 µg/ml without affecting mycelial growth.
Significant reduction in transcription of aflatoxin biosynthetic genes upon treatment with Aflastatin A.
Demonstrated ability to inhibit melanin biosynthesis in Colletotrichum lagenarium, further showcasing its antifungal properties.

Applications in Food Safety

Given its potent inhibitory effects on aflatoxin production, Aflastatin A holds promise for applications in food safety:

  • Mycotoxin Control : The use of Aflastatin A could be integrated into food processing or agricultural practices to reduce the risk of aflatoxin contamination in crops, thereby enhancing food safety and public health.
  • Detection Methods : Advances in detection technologies such as high-performance liquid chromatography (HPLC) have facilitated the analysis of mycotoxins, including those inhibited by compounds like Aflastatin A, providing insights into effective monitoring strategies .

Q & A

Q. Q1. What are the structural and functional characteristics of Aflastatin A that make it a potent inhibitor of aflatoxin biosynthesis?

Aflastatin A is a long-chain polyketide natural product with 29 stereocenters, a tetramic acid moiety derived from alanine, and conjugated double bonds . Its inhibitory activity against aflatoxin B/G production in Aspergillus species is attributed to its ability to disrupt fungal secondary metabolism without affecting fungal growth . Key functional groups, such as hydroxyls and the tetramic acid, likely interact with biosynthetic enzymes (e.g., polyketide synthases) or regulatory proteins. Methodological approach: To confirm structure-activity relationships, researchers should employ nuclear magnetic resonance (NMR) stereochemical analysis, comparative bioassays with synthetic analogs, and gene expression profiling of aflatoxin-related pathways .

Q. Q2. How can researchers validate the reproducibility of Aflastatin A’s reported bioactivity in new experimental systems?

Reproducibility requires strict adherence to standardized fungal culture conditions (e.g., pH, temperature, nutrient media) and quantification methods for aflatoxin levels (e.g., HPLC or ELISA-based assays). Critical steps:

  • Include positive/negative controls (e.g., aflatoxin-producing/non-producing Aspergillus strains).
  • Validate results across multiple biological replicates.
  • Cross-reference data with published protocols from primary literature .

Advanced Experimental Design

Q. Q3. What strategies are effective for resolving stereochemical challenges in the total synthesis of Aflastatin A?

David A. Evans’ synthesis of Aflastatin A highlights three key aldol reactions to address stereochemical complexity:

Reaction Type Stereochemical Control Application in Synthesis
Mukaiyama aldol (Felkin)Chelation-controlled enolizationC3–C15 and C16–C26 fragment coupling
Oxygenated aldolAnti-Felkin selectivity via boron mediationC27–C36 trans-diol formation
Chelation-controlled aldolSoft enolization with titanium tetrachlorideC3–C48 fragment assembly
Methodological insight: Optimize reaction conditions (e.g., solvent, catalyst loading) and use chiral auxiliaries to enhance enantiomeric excess .

Q. Q4. How should researchers design experiments to address contradictory data on Aflastatin A’s mechanism of action?

Contradictions often arise from variations in fungal strains or assay sensitivity. Recommended approach:

Perform comparative transcriptomics/proteomics to identify differentially expressed genes/proteins under Aflastatin A treatment.

Use isotopic labeling (e.g., ¹³C-glucose) to trace metabolic flux in aflatoxin pathways.

Validate findings using genetic knockout models (e.g., aflR deletion strains) .

Data Analysis and Interpretation

Q. Q5. What statistical methods are appropriate for analyzing dose-response relationships in Aflastatin A bioactivity studies?

Use nonlinear regression models (e.g., log-dose vs. inhibition percentage) to calculate IC₅₀ values. Key considerations:

  • Normalize data to control samples to account for plate-to-plate variability.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to enhance transparency .

Q. Q6. How can researchers distinguish between primary and secondary effects of Aflastatin A in omics datasets?

Employ multi-omics integration (e.g., metabolomics + RNA-seq) and network analysis tools (e.g., weighted gene co-expression networks). Critical steps:

  • Cluster co-regulated genes/metabolites linked to aflatoxin biosynthesis.
  • Use pathway enrichment analysis (e.g., KEGG, GO) to prioritize targets.
  • Validate candidate pathways via CRISPR interference or chemical inhibition .

Synthesis and Characterization

Q. Q7. What analytical techniques are essential for confirming the purity and identity of synthetic Aflastatin A intermediates?

  • High-resolution mass spectrometry (HRMS) : Verify molecular formulas.
  • Circular dichroism (CD) : Confirm stereochemistry of chiral centers.
  • ²D-NMR (COSY, HSQC, HMBC) : Assign proton/carbon correlations and detect impurities.
    Note: For novel intermediates, provide full spectral data in supplementary materials to enable replication .

Q. Q8. How can researchers optimize the scalability of Aflastatin A’s synthetic route for structure-activity studies?

  • Replace low-yielding steps (e.g., Mukaiyama aldol) with catalytic asymmetric methods.
  • Use flow chemistry for repetitive fragment couplings.
  • Conduct robustness testing (DoE) to identify critical process parameters .

Future Research Directions

Q. Q9. What gaps exist in understanding Aflastatin A’s ecological role and potential resistance mechanisms in fungi?

Unresolved questions:

  • Does Aflastatin A production confer an evolutionary advantage to its native Streptomyces host?
  • Can fungal efflux pumps or enzyme mutations lead to resistance?
    Proposed methodology: Co-culture Streptomyces-Aspergillus systems and perform long-term adaptive evolution experiments .

Q. Q10. How can computational modeling accelerate the discovery of Aflastatin A derivatives with improved pharmacokinetics?

Use molecular docking (e.g., AutoDock Vina) to predict binding to aflatoxin synthases and ADMET predictors (e.g., SwissADME) to optimize solubility/bioavailability. Validate top candidates via in vitro hepatocyte stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.